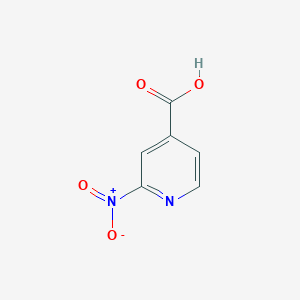

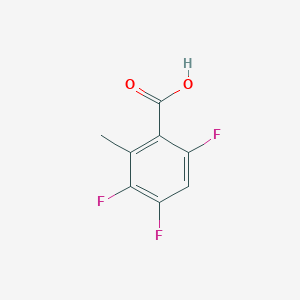

2-Methyl-3,4,6-trifluorobenzoic acid

Übersicht

Beschreibung

2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound . It is a trifluorinated analogue of benzoic acid . It is a very useful synthetic intermediate that is commonly used in various applications .

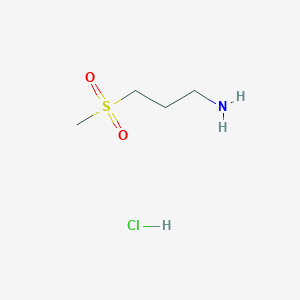

Molecular Structure Analysis

The molecular structure of 2-Methyl-3,4,6-trifluorobenzoic acid is represented by the SMILES stringCC1=C(C(F)=CC(F)=C1C(O)=O)F . The molecular weight is 190.12 .

Wissenschaftliche Forschungsanwendungen

Antibacterial Research

2-Methyl-3,4,6-trifluorobenzoic Acid is used in the research of infectious diseases . It is used as a reference material for highly accurate and reliable data analysis in this field .

Cheminformatics-Directed Antibacterial Evaluation

In a study, an orthogonal cheminformatics-based approach was utilized to predict the potential biological activities for a series of synthetic bis-indole alkaloids . This indicates the potential use of 2-Methyl-3,4,6-trifluorobenzoic Acid in similar cheminformatics-directed antibacterial evaluations.

4. Synthetic Efforts Toward Complex Natural Product (NP) Scaffolds This compound can be used in synthetic efforts toward complex natural product (NP) scaffolds, particularly those aimed at expanding their bioactive chemical space .

Antibacterial Activities Against Staphylococcus Aureus

The compound can be used in the synthesis of α-methine bis (3′-indolyl) alkaloids, which have been found to exhibit antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus .

Wirkmechanismus

Target of Action

2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound that is used in the research of infectious diseases . It is categorized under Quinolones & Gyrase inhibitors , suggesting that it may target bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, and repair.

Eigenschaften

IUPAC Name |

3,4,6-trifluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSKKNZVRSHNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435985 | |

| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3,4,6-trifluorobenzoic acid | |

CAS RN |

119916-22-2 | |

| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the role of 2-Methyl-3,4,6-trifluorobenzoic acid in the synthesis of 5-methyl-4-oxo-3-quinolinecarboxylic acids?

A1: 2-Methyl-3,4,6-trifluorobenzoic acid serves as a crucial starting material in the synthesis of a series of 5-methyl-4-oxo-3-quinolinecarboxylic acids []. These quinolones are modified at the eight-position with various substituents like fluorine, chlorine, methyl, or hydrogen. The synthesis utilizes the unique structure of 2-methyl-3,4,6-trifluorobenzoic acid, where the fluorine atoms act as leaving groups in subsequent reactions, allowing for the introduction of desired modifications at the eight-position of the quinolone scaffold.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)